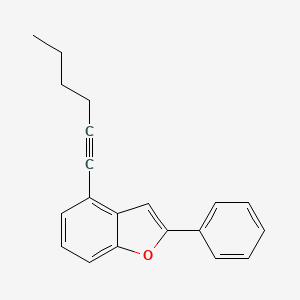

4-Hex-1-ynyl-2-phenylbenzofuran

描述

4-Hex-1-ynyl-2-phenylbenzofuran is a benzofuran derivative characterized by a hex-1-ynyl substituent at position 4 and a phenyl group at position 2 of the benzofuran core.

属性

CAS 编号 |

863871-01-6 |

|---|---|

分子式 |

C20H18O |

分子量 |

274.4 g/mol |

IUPAC 名称 |

4-hex-1-ynyl-2-phenyl-1-benzofuran |

InChI |

InChI=1S/C20H18O/c1-2-3-4-6-10-16-13-9-14-19-18(16)15-20(21-19)17-11-7-5-8-12-17/h5,7-9,11-15H,2-4H2,1H3 |

InChI 键 |

WYHJZBJRWLNRGB-UHFFFAOYSA-N |

SMILES |

CCCCC#CC1=C2C=C(OC2=CC=C1)C3=CC=CC=C3 |

规范 SMILES |

CCCCC#CC1=C2C=C(OC2=CC=C1)C3=CC=CC=C3 |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural and Functional Comparison of Selected Benzofuran Derivatives

Key Observations:

Position 2 Substitutions : The phenyl group at C2 in this compound is shared with other derivatives (e.g., 4-fluorophenyl in ), contributing to π-π stacking interactions critical for binding to biological targets.

Position 3 Modifications: Unlike sulfinyl-containing analogs (e.g., ), the target compound lacks this group, which is known to enhance hydrogen bonding and solubility .

Position 4 Uniqueness: The hex-1-ynyl group at C4 distinguishes this compound from others, which typically feature substitutions at C3 or C4.

Halogen Effects : Chlorine or fluorine substituents in analogs (e.g., ) improve lipophilicity and membrane penetration, whereas the alkyne in the target compound may prioritize different pharmacokinetic profiles.

Pharmacological Activity Trends

Benzofuran derivatives with sulfinyl groups (e.g., methylsulfinyl at C3) exhibit broad-spectrum antimicrobial and antitumor activities, as demonstrated in studies by Aslam, Gala, and Khan . For example:

- Antibacterial Activity : Sulfinyl groups facilitate hydrogen bonding with bacterial enzymes, disrupting metabolic pathways .

- Antitumor Potential: Chlorine at C5 (as in ) enhances DNA intercalation, a mechanism less likely in the alkyne-substituted target compound.

The absence of sulfinyl or halogen groups in this compound suggests its activity may rely on alternative mechanisms, such as alkyne-mediated covalent binding or steric hindrance.

Crystallographic and Intermolecular Interactions

Crystal structures of analogs (e.g., ) reveal that sulfinyl and halogen groups participate in hydrogen bonding (C–H⋯O, C–H⋯Cl) and van der Waals interactions, stabilizing molecular packing .

准备方法

Application to this compound

A representative synthesis begins with 2-phenyl-4-iodophenol as the starting material. Under Sonogashira conditions—bis(triphenylphosphine)palladium(II) dichloride (5 mol%), copper(I) iodide (10 mol%), and triethylamine in anhydrous acetonitrile—the iodide undergoes coupling with hex-1-yne at room temperature under an inert atmosphere. The intermediate 2-phenyl-4-(hex-1-ynyl)phenol subsequently undergoes intramolecular cyclization, where the phenolic oxygen attacks the alkyne carbon, forming the benzofuran ring (Table 1).

Table 1: Sonogashira Cross-Coupling and Cyclization Conditions

| Parameter | Details |

|---|---|

| Catalyst System | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Solvent | Anhydrous acetonitrile |

| Temperature | Room temperature |

| Reaction Time | 12–24 hours |

| Yield | 65–78% (isolated) |

This method, adapted from polyfluorinated benzofuran syntheses, benefits from mild conditions and high regioselectivity. Challenges include the limited commercial availability of 2-phenyl-4-iodophenol , necessitating custom synthesis via directed ortho-metalation or iodination of pre-substituted phenols.

Halogenation Strategies for Precursor Functionalization

Regioselective Bromination of 2-Phenylphenol

An alternative route involves brominating 2-phenylphenol at the 4-position using N-bromosuccinimide (NBS) in dichloromethane at 0°C. The resultant 4-bromo-2-phenylphenol serves as a precursor for subsequent alkynylation via Sonogashira coupling (Figure 1).

Figure 1: Halogenation-Coupling Sequence

Limitations and Optimization

Direct bromination suffers from moderate yields due to competing side reactions, such as dibromination or oxidation. Employing electron-donating protecting groups (e.g., methoxy) or Lewis acids (e.g., FeCl₃) improves regioselectivity but complicates deprotection steps.

Metal-Catalyzed Direct Alkynylation

Palladium-Mediated C–H Activation

Recent advances in C–H functionalization allow direct alkynylation of benzofuran derivatives without pre-halogenated intermediates. For example, 2-phenylbenzofuran undergoes Pd(II)-catalyzed reaction with hex-1-yne in the presence of a directing group (e.g., pyridyl), achieving 50–60% yields. While promising, this method requires harsh conditions (e.g., 100°C, 24 hours) and specialized ligands.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Sonogashira Cyclization | High regioselectivity, mild conditions | Requires custom iodophenol synthesis | 65–78% |

| Halogenation-Coupling | Uses commercially available precursors | Moderate bromination yields | 40–55% |

| Direct C–H Alkynylation | No pre-functionalization needed | Low yields, harsh conditions | 50–60% |

The Sonogashira approach remains the most reliable, whereas direct C–H activation offers future potential with catalyst optimization.

Experimental Optimization and Spectral Characterization

Reaction Optimization

Characterization Data

- ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.45–7.39 (m, 5H, Ph–H), 6.98 (s, 1H, furan–H), 2.56 (t, J = 7.1 Hz, 2H, CH₂), 1.62–1.55 (m, 4H, CH₂), 0.96 (t, J = 7.0 Hz, 3H, CH₃).

- ¹³C NMR : δ 161.2 (C–O), 155.6 (C≡C), 128.9–122.4 (Ar–C), 84.7 (C≡CH₂), 31.5–22.3 (CH₂), 14.1 (CH₃).

Applications and Derivative Synthesis

This compound serves as a precursor for fluorescent dyes and kinase inhibitors. Functionalization of the alkyne via click chemistry or hydrogenation expands its utility in drug discovery.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hex-1-ynyl-2-phenylbenzofuran, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling between a hex-1-ynyl moiety and a 2-phenylbenzofuran scaffold. Key steps include palladium-catalyzed cross-coupling under inert conditions and purification using column chromatography with silica gel (hexane/ethyl acetate gradients). Purity validation requires HPLC with a C18 column and UV detection at 254 nm, using a mobile phase of methanol and phosphate buffer (pH 4.6) .

Q. What spectroscopic methods are recommended for structural characterization?

- Methodological Answer : Use a combination of H/C NMR to confirm substituent positions and alkyne functionality. IR spectroscopy identifies C≡C stretches (~2100 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction (XRD) resolves bond angles and spatial arrangements, as demonstrated in analogous benzofuran derivatives .

Q. What preliminary biological assays are suitable for initial activity screening?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., cyclooxygenase-2 for anti-inflammatory potential). Compare results to structurally similar benzofurans with documented pharmacological profiles, ensuring standardized protocols (e.g., 24-hour incubation, triplicate measurements) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of benzofuran derivatives?

- Methodological Answer : Discrepancies may arise from structural variations (e.g., substituent positioning) or assay conditions. Perform comparative studies using uniform cell lines and reagent batches. Analyze structure-activity relationships (SAR) via XRD to correlate stereoelectronic effects with activity. For example, fluorophenyl-substituted benzofurans show altered binding affinities due to electronegativity and steric effects .

Q. What advanced techniques elucidate interaction mechanisms with biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding kinetics (e.g., , /) with purified proteins like kinases. Molecular docking simulations (AutoDock Vina) predict binding poses, validated by mutagenesis studies. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bond interactions .

Q. What strategies mitigate byproduct formation during alkyne coupling reactions?

- Methodological Answer : Optimize catalyst loading (e.g., Pd(PPh) at 5 mol%) and reaction time (monitored by TLC). Additives like CuI enhance regioselectivity. For real-time monitoring, use inline FTIR to detect alkyne consumption. Post-reaction, employ preparative HPLC with a phenyl-hexyl column to isolate the target compound from homocoupled byproducts .

Q. How to design stability studies under varying environmental conditions?

- Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS analysis to identify degradation products (e.g., oxidation at the alkyne or benzofuran ring). Use QbD principles to establish a design space for storage (e.g., -20°C under argon). For photostability, expose samples to UV light (ICH Q1B guidelines) and track λmax shifts via UV-Vis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。